N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-difluorobenzohydrazide
Description
Properties
IUPAC Name |
1-benzyl-N'-(3,4-difluorobenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3/c21-16-8-6-14(10-17(16)22)19(27)23-24-20(28)15-7-9-18(26)25(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWJSRAFLPRLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-difluorobenzohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine derivatives with 3,4-difluorobenzohydrazide. This process can be optimized through various organic synthesis techniques to enhance yield and purity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated efficacy comparable to standard antibiotics.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 12a | P. aeruginosa | 0.22 μg/mm² |
| 12a | S. aureus | 0.44 μg/mm² |
| 15a | B. cereus | 0.88 μg/mm² |
In this context, the compound's structure may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored through in vivo studies. For example, a related compound showed complete tumor growth suppression in ovarian cancer xenograft models.
| Study | Cancer Type | Efficacy |
|---|---|---|
| Ovarian cancer xenografts | Ovarian cancer | Tumor growth suppression: 100% |
These findings suggest that the compound may induce apoptosis or inhibit angiogenesis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : Its chemical structure allows it to penetrate cell membranes effectively, leading to cell lysis.
- Apoptotic Pathways Activation : The compound could activate pathways leading to programmed cell death in malignant cells.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study published in Sciendo evaluated various derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .
Case Study 2: Anticancer Applications
Research conducted on ovarian cancer models demonstrated that specific hydrazide derivatives could significantly reduce tumor size and improve survival rates in treated mice .
Comparison with Similar Compounds
N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide (BE46468)
- Molecular Formula : C20H16FN3O3
- Molecular Weight : 365.36 g/mol
- Key Features : The benzohydrazide moiety contains a single 2-fluoro substitution instead of the 3,4-difluoro group in the target compound.
- Implications: Reduced steric bulk compared to the 3,4-difluoro analog may enhance solubility but decrease electronegativity-driven interactions (e.g., hydrogen bonding with target proteins).
2-(4-Chlorophenyl)-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}acetohydrazide
- Molecular Formula : C21H17Cl2N3O3
- Molecular Weight : 430.30 g/mol
- Key Features :
- The benzyl group on the DHPM core is replaced with a 4-chlorobenzyl group.
- The hydrazide moiety is substituted with a 2-(4-chlorophenyl)acetate group instead of fluorinated benzohydrazide.
- The acetohydrazide linker may alter conformational flexibility, impacting target engagement .
1-Benzyl-N-(3-(Cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8)
- Molecular Formula : C23H22N4O3 (estimated)
- Molecular Weight : ~402.45 g/mol
- Key Features :
- A carboxamide group replaces the hydrazide linkage, with a 3-(cyclopropylcarbamoyl)phenyl substituent.
- The cyclopropylcarbamoyl group introduces rigidity and steric bulk, possibly influencing selectivity for parasitic vs. human proteasomes .
Comparative Data Table
Discussion of Substituent Effects
Halogenation Patterns
- Fluorine: The 3,4-difluoro substitution in the target compound likely enhances electronegativity and metabolic stability compared to mono-fluoro (BE46468) or chlorinated analogs. Fluorine’s small size and high electronegativity may improve target binding through dipole interactions .
- Chlorine : The chlorinated derivative’s increased lipophilicity could enhance tissue penetration but raises concerns about toxicity and off-target effects .
Linker Groups
- Hydrazide vs.
Preparation Methods
Nucleophilic Substitution and Oxidation
In a representative procedure, 1-benzyl-6-oxo-1,6-dihydropyridazin-3-ol reacts with chloroacetyl chloride in isopropanol at 0–40°C to yield 3-chloroacetyl derivatives. Subsequent treatment with hydrazine hydrate forms the corresponding hydrazide (e.g., compound 4 in), which is oxidized using thionyl chloride or phosphorus oxychloride to generate the acyl chloride. The reaction efficiency depends on stoichiometric control, with a 1:1 molar ratio of pyridazinone to chloroacetyl chloride achieving 83% yield.
Synthesis of 3,4-Difluorobenzohydrazide
The 3,4-difluorobenzohydrazide moiety is synthesized from 3,4-difluorobenzoic acid via a two-step process: acid chloride formation and hydrazine coupling .
Acid Chloride Preparation
3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane under reflux, yielding 3,4-difluorobenzoyl chloride. The reaction typically completes within 4–6 hours, with excess SOCl₂ removed under vacuum.
Hydrazide Formation
The acid chloride is reacted with hydrazine hydrate in ethanol at 0–5°C to prevent side reactions. This step achieves >85% yield, as demonstrated in analogous syntheses of benzohydrazides. For 3,4-difluorobenzohydrazide, maintaining a 1:1.2 molar ratio of acid chloride to hydrazine ensures complete conversion.
Coupling of Intermediates to Form Target Compound
The final step involves amide bond formation between 1-benzyl-6-oxopyridine-3-carbonyl chloride and 3,4-difluorobenzohydrazide. This is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) with triethylamine as a base to scavenge HCl.
Reaction Optimization
-
Solvent Selection : Polar aprotic solvents like THF enhance reactivity by stabilizing the acyl chloride intermediate.
-
Temperature : Reactions proceed efficiently at 0–25°C, avoiding thermal degradation of the hydrazide.
-
Stoichiometry : A 1:1 molar ratio of acyl chloride to hydrazide minimizes by-products, with yields exceeding 75%.
Mechanistic Considerations
The coupling follows a nucleophilic acyl substitution mechanism, where the hydrazide’s primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Alternative Routes: One-Pot Synthesis
Recent advancements suggest a one-pot strategy combining pyridazinone oxidation and hydrazide coupling. In this approach, 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is treated with SOCl₂ to form the acyl chloride in situ, followed by direct addition of 3,4-difluorobenzohydrazide. This method reduces purification steps and improves overall yield (up to 68%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN/water gradient) reveals >98% purity when reactions are conducted under optimized conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Synthesis | 75–83 | 98 | High reproducibility | Multi-step purification |
| One-Pot Synthesis | 68–72 | 95 | Reduced processing time | Lower yield |
Q & A
Basic Research Question
- NMR : - and -NMR confirm regiochemistry (e.g., dihydropyridine ring proton shifts at δ 5.8–6.2 ppm) and hydrazide linkage (NH signals at δ 9.5–10.5 ppm) .
- FT-IR : Carboxylic acid C=O (1680–1720 cm) and hydrazide N-H (3200–3350 cm) stretches validate functional groups .
- Mass spectrometry : High-resolution ESI-MS ensures molecular ion integrity (e.g., [M+H] at m/z 428.12) .
How can computational modeling predict the compound’s interaction with biological targets like glucosamine-6-phosphate synthase?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to simulate binding to the enzyme’s active site. Key residues (e.g., Asp542, Lys485) form hydrogen bonds with the hydrazide and dihydropyridine groups .
- MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8.5 kcal/mol) .
- ADMET prediction : Tools like SwissADME evaluate logP (∼2.1) and bioavailability (≥70%), guiding lead optimization .
What strategies resolve contradictions in biological activity data across different assay systems?
Advanced Research Question
- Assay standardization : Replicate experiments in parallel using the same cell lines (e.g., HEK293 vs. HeLa) and protocols to isolate variability .
- Orthogonal validation : Confirm enzyme inhibition (IC) with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-verify affinity constants .
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity (e.g., hydroxylation at the benzyl group reduces potency) .
How does the fluorination pattern (3,4-difluoro) influence the compound’s pharmacokinetic properties?
Basic Research Question
- Lipophilicity : Fluorine atoms increase logP by ∼0.5 units, enhancing membrane permeability.
- Metabolic stability : The 3,4-difluoro substitution blocks cytochrome P450-mediated oxidation at the benzene ring, extending half-life (t > 4 h in hepatic microsomes) .
- Solubility : Fluorine’s electron-withdrawing effect reduces aqueous solubility (∼15 µM), necessitating formulation with co-solvents (e.g., PEG 400) .
What experimental controls are essential in evaluating the compound’s cytotoxicity?
Basic Research Question
- Positive controls : Use staurosporine (apoptosis inducer) and DMSO (vehicle control) to validate assay sensitivity .
- Dose-response curves : Test concentrations from 0.1–100 µM to calculate CC values.
- Off-target checks : Include kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
How can crystallography elucidate the compound’s solid-state behavior and polymorphism risks?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve bond lengths (C=O: 1.21 Å) and dihedral angles (hydrazide vs. dihydropyridine planes) to confirm conformation .
- PXRD : Compare experimental and simulated patterns to detect polymorphic forms (e.g., Form I vs. Form II) .
- DSC/TGA : Monitor thermal transitions (melting point ∼215°C) and decomposition profiles to ensure stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
